molecular formula C14H9BrN2O B2719459 3-((3-Bromophenyl)imino)indolin-2-one CAS No. 33828-99-8

3-((3-Bromophenyl)imino)indolin-2-one

Cat. No.: B2719459
CAS No.: 33828-99-8
M. Wt: 301.143
InChI Key: CZWZKAKNTORBCJ-UHFFFAOYSA-N
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Description

3-((3-Bromophenyl)imino)indolin-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound features a bromophenyl group attached to an indolin-2-one core, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Bromophenyl)imino)indolin-2-one typically involves the reaction of 3-bromoaniline with isatin under specific conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the indolin-2-one structure. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

3-((3-Bromophenyl)imino)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino-indolin-2-one derivatives.

    Substitution: Various substituted indolin-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

3-((3-Bromophenyl)imino)indolin-2-one can be compared with other indole derivatives:

    3-(3-Hydroxyphenyl)indolin-2-one: Similar in structure but with a hydroxy group instead of a bromine atom.

    3-(3-Fluorophenyl)indolin-2-one: Contains a fluorine atom instead of bromine.

Conclusion

This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical structure allows it to undergo diverse chemical reactions, making it a valuable building block in synthetic chemistry. Additionally, its biological activities, particularly its anti-inflammatory and anticancer properties, make it a promising candidate for therapeutic development.

Properties

IUPAC Name

3-(3-bromophenyl)imino-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O/c15-9-4-3-5-10(8-9)16-13-11-6-1-2-7-12(11)17-14(13)18/h1-8H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWZKAKNTORBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC(=CC=C3)Br)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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